molecular formula C11H17NO B1298815 N-(furan-2-ylmethyl)cyclohexanamine CAS No. 435345-37-2

N-(furan-2-ylmethyl)cyclohexanamine

Cat. No. B1298815
M. Wt: 179.26 g/mol
InChI Key: JHGGKHHNNMLMKP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is used in the production of high-quality specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)cyclohexanamine involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)cyclohexanamine is characterized by the presence of a furan ring and a cyclohexanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and an oxygen atom .

Scientific Research Applications

Photophysical Properties and Sensor Applications

  • Photophysical Properties: Furans, including N-(furan-2-ylmethyl)cyclohexanamine derivatives, have been studied for their photophysical properties. Kumar et al. (2015) investigated compounds with furan structures, revealing their potential as metal ion sensors, particularly for aluminum detection, due to observable color changes and UV absorption behavior (Kumar et al., 2015).

Synthetic Applications

  • Synthesis of Spiro-lactams and Pyrroles: Peng et al. (2016) described the synthesis of spiro-lactams and polysubstituted pyrroles using furfurylamines, highlighting the expansion of synthetic applications for furan derivatives (Peng et al., 2016).
  • Catalyzed Synthesis of Heterocycles: Hummel and Ellman (2014) discussed the use of Co(III)-catalyzed synthesis for creating indazoles and furans, emphasizing the significant role of furan derivatives in pharmaceutical and materials research (Hummel & Ellman, 2014).

Biological Applications

  • Antibacterial and Antimycobacterial Activities: Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, demonstrating significant antibacterial and antimycobacterial activities, indicating the potential of furan derivatives in combating bacterial infections (Szulczyk et al., 2021).

Photopolymerization and 3D Printing Applications

  • Photoinitiator for 3D Printing: Li et al. (2019) developed a furan-based photoinitiator for 3D photopolymerization printing, showcasing the application of furan derivatives in the field of material science and 3D printing technology (Li et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGGKHHNNMLMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304854
Record name N-Cyclohexyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)cyclohexanamine

CAS RN

4439-54-7
Record name N-Cyclohexyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Luque-Gómez, P García-Orduña, FJ Lahoz… - Dalton …, 2023 - pubs.rsc.org
A new methodology for the preparation of Co(I)–NHC (NHC = N-heterocyclic carbene) complexes, namely, [Co(PCNHCP)(CO)2][Co(CO)4] (1) and [Co(PCNHCP)(CO)2]BF4 (2), has …
Number of citations: 3 pubs.rsc.org
N Copper-Catalyzed, S Alkylations - core.ac.uk
All manipulations of air-sensitive materials were carried out in oven-dried glassware under an N2 atmosphere using standard Schlenk or glovebox techniques. 3-Phenylpropylamine (…
Number of citations: 2 core.ac.uk
CD Matier - 2019 - search.proquest.com
First-row transition-metals such as nickel and copper have revolutionized crosscoupling chemistry. Their propensity to form radical intermediates from alkyl electrophiles has greatly …
Number of citations: 2 search.proquest.com

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